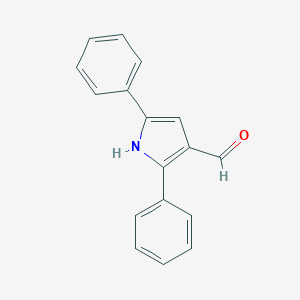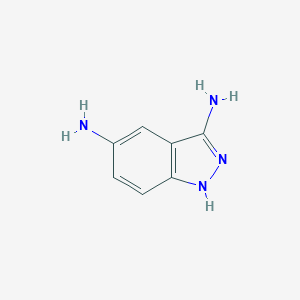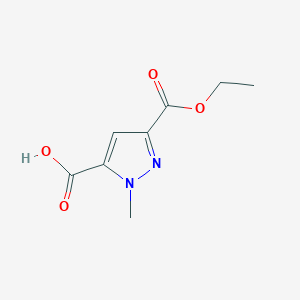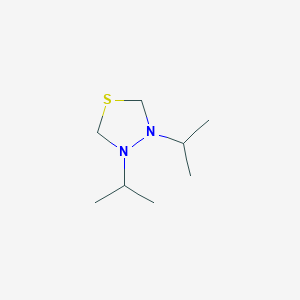
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde, also known as DPPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPPC belongs to the pyrrole family and is widely used in various fields such as organic chemistry, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is not fully understood, but it is believed to act as a nucleophile in various reactions. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has been shown to undergo nucleophilic addition reactions with different electrophiles, such as aldehydes and ketones. This reaction leads to the formation of a new carbon-carbon bond, which is essential for the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has potential anti-tumor activity. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer and leukemia. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde in lab experiments is its high purity and yield. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is a reliable method for synthesizing 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde with high purity and yield. However, one of the limitations of using 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is its high cost. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde. One potential direction is the development of new synthetic methods for 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde that are more cost-effective and environmentally friendly. Another direction is the study of the biochemical and physiological effects of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde in more detail. Further studies are needed to determine the potential anti-tumor activity of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde and its mechanism of action. Additionally, the use of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde as a ligand for the synthesis of metal complexes could be explored further for potential applications in catalysis and material science.
Métodos De Síntesis
The synthesis of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is a multistep process that involves the reaction of 2,5-diphenylpyrrole with different reagents. One of the most common methods for synthesizing 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2,5-diphenylpyrrole with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction yields 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde with high purity and yield.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has been extensively studied in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including fluorescent dyes, liquid crystals, and conducting polymers. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
Propiedades
Número CAS |
110698-97-0 |
|---|---|
Nombre del producto |
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde |
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2,5-diphenyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO/c19-12-15-11-16(13-7-3-1-4-8-13)18-17(15)14-9-5-2-6-10-14/h1-12,18H |
Clave InChI |
IWYHVTRFSJPFOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)






![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)




![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)